molecular formula C9H13ClFNO3S B2986193 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride CAS No. 129504-45-6

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride

Cat. No.: B2986193
CAS No.: 129504-45-6
M. Wt: 269.72
InChI Key: KCLCYPJBHWDFQN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride is a chemical compound known for its significant role in biochemical research and industrial applications. It is primarily used as a serine protease inhibitor, which makes it valuable in various scientific studies, particularly those involving enzyme activity and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and ethanesulfonyl chloride.

    Reaction: The 4-methoxyaniline is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 2-(4-methoxyphenylamino)ethanesulfonyl chloride.

    Fluorination: The sulfonyl chloride intermediate is then treated with a fluorinating agent like hydrogen fluoride or a fluoride salt to introduce the fluoride group, resulting in 2-(4-methoxyphenylamino)ethanesulfonyl fluoride.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the required quantity, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial or research use.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the formation of sulfonic acid derivatives.

    Oxidation and Reduction: While less common, the aromatic ring can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.

    Acids and Bases: Hydrolysis reactions are typically carried out using strong acids or bases.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Sulfonic Acids: Hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acids.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:

    Enzyme Inhibition Studies: It is widely used as a serine protease inhibitor in biochemical assays to study enzyme activity and inhibition mechanisms.

    Protein Interaction Studies: The compound helps in investigating protein-protein interactions by inhibiting proteolytic degradation.

    Medical Research: It is used in the development of therapeutic agents targeting serine proteases, which are implicated in various diseases.

    Industrial Applications: The compound is utilized in the formulation of protease inhibitors for industrial processes, including the production of pharmaceuticals and biotechnology products.

Mechanism of Action

The primary mechanism of action of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This inhibition prevents the protease from catalyzing the hydrolysis of peptide bonds in proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethylsulfonyl Fluoride (PMSF): Another serine protease inhibitor with a similar mechanism of action but different chemical structure.

    Diisopropyl Fluorophosphate (DFP): A potent serine protease inhibitor used in biochemical research.

    E-64: A cysteine protease inhibitor with a different target specificity compared to 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride.

Uniqueness

This compound is unique due to its:

    Lower Toxicity: Compared to PMSF and DFP, it has lower toxicity, making it safer for use in biological systems.

    Water Solubility: It has improved solubility in water, which enhances its stability and usability in aqueous solutions.

    Specificity: It offers high specificity for serine proteases, making it a valuable tool in targeted enzyme inhibition studies.

Properties

IUPAC Name

2-(4-methoxyanilino)ethanesulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S.ClH/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLCYPJBHWDFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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